Locustatachykinin II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

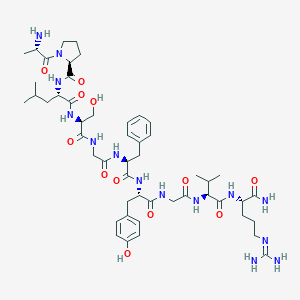

Locustatachykinin II, also known as this compound, is a useful research compound. Its molecular formula is C50H76N14O12 and its molecular weight is 1065.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound Protein, Locusta Migratoria is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Role and Mechanisms

LomTK-II has been shown to play crucial roles in various physiological processes within insects. It exhibits myotropic activity, affecting gut motility and muscle contraction, similar to vertebrate tachykinins. Research indicates that LomTK-II influences:

- Gut Motility : Studies demonstrate that LomTK-II stimulates contractions in the locust's gut, which is essential for digestion and nutrient absorption .

- Neuromodulation : Immunocytochemical studies reveal that LomTK-II is involved in the central nervous system's signaling pathways, particularly in the locust's central complex, where it interacts with other neurotransmitters like octopamine and GABA .

Research Applications

The applications of LomTK-II in scientific research are diverse, encompassing neurobiology, physiology, and potential agricultural pest management strategies.

Neurobiology

LomTK-II serves as a model for studying neuropeptide functions across species. Its structural similarities to vertebrate tachykinins allow researchers to explore evolutionary relationships and functional analogies.

- Immunocytochemistry : Antisera against LomTK-II have been utilized to map its distribution in the nervous system of various insects, such as Heliothis virescens, providing insights into its role in neural circuits and behavior .

Physiology

Research into LomTK-II contributes to understanding insect physiology and could lead to applications in pest control.

- Myotropic Effects : The peptide’s ability to induce gut contractions makes it a candidate for developing insecticides that target digestive processes in pests .

Locust Central Complex Study

A detailed study investigated the anatomical organization of locusts' central complex, revealing that at least 66 neurons express LomTK-II. These findings suggest that LomTK-II may act as a neuromediator within key brain regions involved in motor control and spatial orientation .

Comparative Peptidomics

A peptidomics-based study compared LomTK-II with other tachykinins across different species. This research highlighted evolutionary conservation and functional similarities, suggesting that insights gained from studying LomTK-II could be applicable to understanding tachykinin functions in vertebrates .

Data Table: Summary of Research Findings on this compound

Propiedades

Número CAS |

126985-98-6 |

|---|---|

Fórmula molecular |

C50H76N14O12 |

Peso molecular |

1065.2 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H76N14O12/c1-27(2)21-34(61-47(74)38-14-10-20-64(38)49(76)29(5)51)45(72)62-37(26-65)44(71)57-24-39(67)58-36(22-30-11-7-6-8-12-30)46(73)60-35(23-31-15-17-32(66)18-16-31)43(70)56-25-40(68)63-41(28(3)4)48(75)59-33(42(52)69)13-9-19-55-50(53)54/h6-8,11-12,15-18,27-29,33-38,41,65-66H,9-10,13-14,19-26,51H2,1-5H3,(H2,52,69)(H,56,70)(H,57,71)(H,58,67)(H,59,75)(H,60,73)(H,61,74)(H,62,72)(H,63,68)(H4,53,54,55)/t29-,33-,34-,35-,36-,37-,38-,41-/m0/s1 |

Clave InChI |

OPJHAGZHVNQOSR-ZAHKTKHZSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |

SMILES isomérico |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |

Secuencia |

APLSGFYGVR |

Sinónimos |

Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin II protein, Locusta migratoria Lom-TK-II protein, Locusta migratoria LomTK-II protein, Locusta migratoria |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.